molecular formula C20H23N3O3S2 B2573246 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 898372-08-2

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2573246
CAS No.: 898372-08-2
M. Wt: 417.54
InChI Key: HAFSHHPDMVKQIV-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The 5,6-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Sulfamoylation: The diethylsulfamoyl group is introduced by reacting the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide or benzothiazole rings, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines or thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides or benzothiazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-(benzothiazol-2-yl)benzamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    4-(methylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide: Contains a methylsulfamoyl group instead of a diethylsulfamoyl group, potentially altering its chemical properties.

    N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-aminobenzamide: Lacks the sulfamoyl group, which could impact its solubility and interaction with biological targets.

Uniqueness

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the diethylsulfamoyl and dimethylbenzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-11-13(3)14(4)12-18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFSHHPDMVKQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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